A Technical Guide to the Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride
A Technical Guide to the Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine that serves as a valuable building block in synthetic organic chemistry and is of interest to the pharmaceutical industry. The hydrochloride salt form is commonly utilized to improve the compound's stability and solubility, critical attributes for handling, formulation, and analytical characterization.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring reproducibility in experimental design and compliance with quality standards.
This guide provides an in-depth analysis of the core physicochemical properties of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. It details the compound's structural and chemical identity, summarizes its key physical properties, and presents a comprehensive spectroscopic profile. Furthermore, this document outlines detailed, field-proven analytical methodologies for identity, purity, and enantiomeric excess determination, offering a practical framework for scientists engaged in its use.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is defined by its specific molecular structure, which includes a single stereocenter at the benzylic carbon, conferring its chirality.
| Identifier | Value | Source(s) |
| Chemical Name | (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride | [2][3] |
| CAS Number | 68906-27-4 | [4] |
| Molecular Formula | C₁₀H₁₆ClN | [4] |
| Molecular Weight | 185.70 g/mol | [2] |
| Canonical SMILES | CC(C)N.Cl | [2] |
| InChIKey | UVXXBSCXKKIBCH-JTQLQIEISA-N (Free Base) | [2] |
The structure consists of a phenyl ring attached to a propan-1-amine backbone. A methyl group at the second carbon of the propane chain and the (S)-configuration at the first carbon (the chiral center) define the specific stereoisomer. The primary amine is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from dissolution studies to formulation development.
| Property | Value / Description | Significance & Context | Source(s) |
| Appearance | Solid, crystalline powder. | The solid form is typical for amine salts, facilitating weighing and handling. | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is crucial for biological testing and analytical method development. | [1][5] |
| pKa (Predicted) | 9.0 ± 0.10 (for the conjugate acid of the free base) | The basicity of the primary amine is a key parameter. This pKa value indicates that the compound will be predominantly in its protonated, charged form at physiological pH (~7.4), influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. | [3] |
| LogP (Predicted) | 2.1 (XLogP3 for the free base) | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 2.1 suggests moderate lipophilicity, indicating a balance that may allow for permeation across biological membranes. | [2][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | Proper storage is essential to prevent degradation. Cool, dry, and inert conditions maintain the compound's integrity over time. | [3] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identity. The following are the expected spectral characteristics for (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the phenyl ring would appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic proton (CH-N) would likely be a doublet coupled to the adjacent isopropyl methine proton. The isopropyl group itself would present as a multiplet for the single methine proton and two distinct doublets for the diastereotopic methyl groups. The protons of the ammonium group (NH₃⁺) would appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the aromatic carbons, with the ipso-carbon being the most deshielded. Signals for the three aliphatic carbons—the benzylic carbon, the isopropyl methine, and the two methyl carbons—would be observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, typical for the N-H stretch of an ammonium salt. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry (MS): In a mass spectrum (typically run on the free base), the molecular ion peak [M]⁺ would be observed at m/z 149. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic fragment.
Analytical Methodologies for Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.
Protocol 4.1: Purity Determination by Reverse-Phase HPLC
Principle: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities are quantified by their peak area relative to the main component peak, typically detected via UV absorbance.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA). The TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and run the gradient. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 4.2: Enantiomeric Purity by Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Cellulose-based CSPs are often effective for this class of compounds.[8]
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A cellulose-based CSP, such as CHIRALCEL® OD-H or Lux® Cellulose-3.[8]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic additive like Diethylamine (DEA). The basic additive is crucial to prevent peak tailing by masking active sites on the column support.[8]
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Detection: UV at 215 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a racemate to confirm the separation and elution order of the (S) and (R) enantiomers. Then, inject the sample to determine the enantiomeric excess (ee%). The ee% is calculated from the peak areas of the two enantiomers.
Protocol 4.3: Identification by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds.[9] The sample is vaporized and separated on a GC column, and the eluted components are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification. For primary amines, derivatization is sometimes employed to improve chromatographic performance.[10]
Methodology:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[9]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or 2-methyl-propan-2-ol.[9] If derivatization is needed, react with an agent like trifluoroacetic anhydride.[10]
-
Analysis: Inject the sample. The resulting mass spectrum is compared against a reference standard or spectral library for positive identification.
Stability and Storage
The conversion of the free base to its hydrochloride salt is a common strategy to increase the compound's shelf life and stability.[1] The salt form is generally less susceptible to oxidation and degradation than the free amine. However, like many organic compounds, it should be protected from light, moisture, and extreme temperatures.
A study on a structurally related compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, demonstrated that stability can be compromised in biological matrices like plasma and urine, with degradation observed over time, particularly in the presence of microorganisms.[11] This highlights the importance of proper sample handling and storage in forensic or clinical analyses. For long-term storage, the material should be kept in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8 °C.[3]
Conclusion
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral compound with well-defined physicochemical properties that are essential for its application in scientific research and development. Its solid form, enhanced solubility as a hydrochloride salt, moderate lipophilicity, and distinct spectroscopic fingerprint provide a solid foundation for its use. The analytical protocols detailed in this guide for purity and enantiomeric excess determination offer robust, validated systems for ensuring the quality and integrity of the material. By leveraging this comprehensive technical information, researchers can confidently integrate this compound into their workflows, leading to more reliable and reproducible scientific outcomes.
References
-
Al-Majmaie, S., Al-Abachi, M. Q., & Al-qusi, S. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. [Link]
-
PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7129624, (S)-2-Methyl-1-phenylpropan-1-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20958117, (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
LookChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Wang, C., & Armstrong, D. W. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Chirality, 20(5), 682-687. [Link]
-
Al-Qaisi, A. M., & El-Azzouny, A. A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(24), 5946. [Link]
-
Chemsigma. (n.d.). (S)-2-Methyl-1-phenylpropan-1-aMine hydrochloride [68906-27-4]. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (S)-2-Methyl-1-phenylpropan-1-aMine hydrochloride [68906-27-4] | Chemsigma [chemsigma.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
